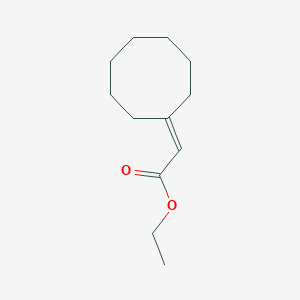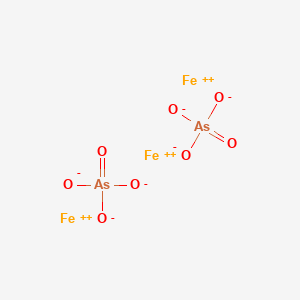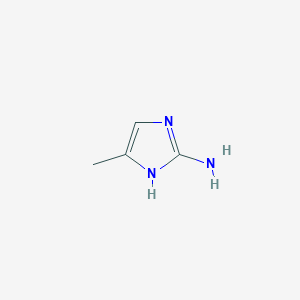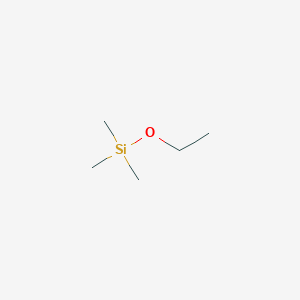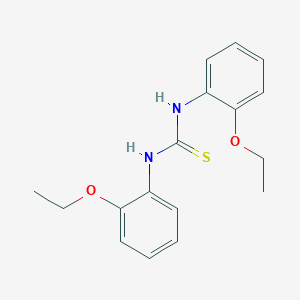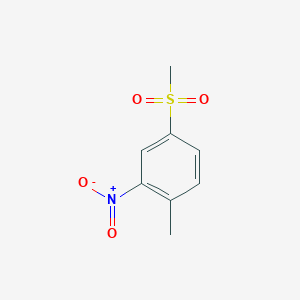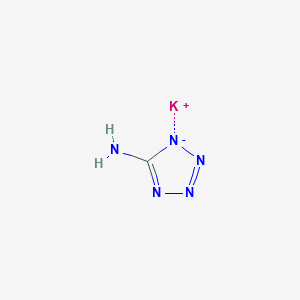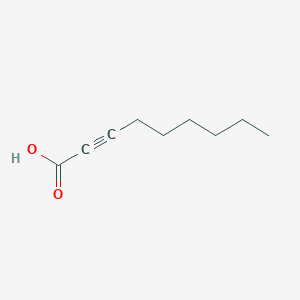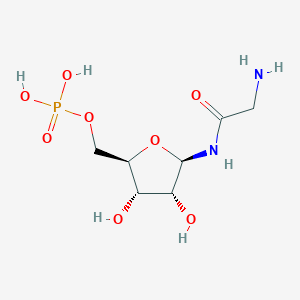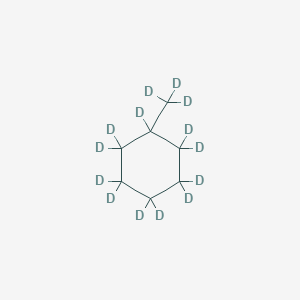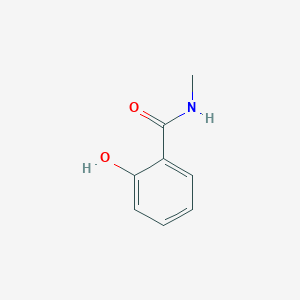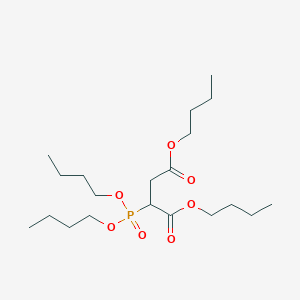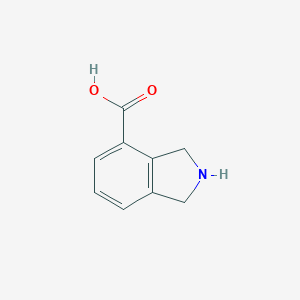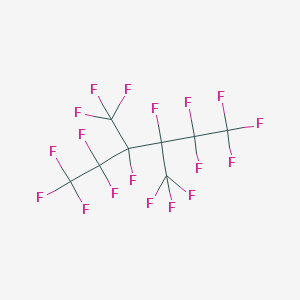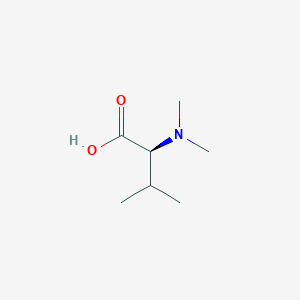
N,N-Dimethyl-L-Valine
Übersicht
Beschreibung
N,N-Dimethyl-L-Valine is a derivative of the essential amino acid L-valine, which is important for protein synthesis in mammals. The modification of L-valine by dimethylation may affect its physical, chemical, and biological properties, potentially leading to applications in various fields, including chromatography, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of N,N-dimethyl-L-valine derivatives has been explored in several studies. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide has been described, which shows excellent stereoselectivity for various classes of compounds when used as a stationary phase in gas-liquid chromatography . Another study details the synthesis method of N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl]-N-methyl-L-valine esters, which are essential precursors for tumor promoters . These methods highlight the versatility of N,N-dimethyl-L-valine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-L-valine derivatives can significantly influence their properties. For example, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined, revealing that the molecule is not planar and the thiadiazine ring is orthogonal to the plane passing through the aromatic ring . This non-planarity and the specific orientation of the rings can affect the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of N,N-dimethyl-L-valine derivatives can be inferred from their molecular structure. The steric hindrance and non-planarity observed in some derivatives may restrict rotation around certain bonds, influencing the outcome of chemical reactions . Additionally, the presence of dimethylamides in N,N-dimethyl-L-valine derivatives can lead to the formation of associated dimers through intermolecular hydrogen bonding, as seen in association studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-L-valine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the self-association of N,N-dimethylamides in carbon tetrachloride has been studied, revealing that the associated species is a dimer formed by two intermolecular hydrogen bonds . The thermodynamic quantities for the association have been determined, showing that derivatives with bulkier side chains have stronger intermolecular hydrogen bonding . Furthermore, the topological analysis of supramolecular chains of N-salicylidene-L-valine complexes provides insight into the structural features and potential reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Enzyme Substrates and Reagents
- Field : Biochemistry
- Application : N-Fmoc-N-methyl-L-valine is used as enzyme substrates and reagents .
- Method : The specific method of application would depend on the particular experiment being conducted. Generally, these compounds are used in biochemical assays to study enzyme function .
- Results : The outcomes of these studies can vary widely, as they depend on the specific enzymes and reactions being studied .
-
Preparation of N-Methylated Peptides
- Field : Peptide Synthesis
- Application : N-Fmoc-N-methyl-L-valine is involved in the preparation of N-methylated peptides .
- Method : In peptide synthesis, N-methyl amino acids like N-Fmoc-N-methyl-L-valine are incorporated into peptide chains to modify their properties .
- Results : The resulting N-methylated peptides can have altered biological activity, stability, or other properties .
-
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : N,N-dimethyl enaminones, which are related to N,N-Dimethyl-L-Valine, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- Method : These compounds are typically synthesized through reactions involving N,N-dimethyl enaminones .
- Results : The resulting heterocyclic compounds have been found to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
-
Synthesis of Various Heterocycles
- Field : Organic Chemistry
- Application : N,N-dimethylenamino ketones, which are related to N,N-Dimethyl-L-Valine, have been used as synthons for various heterocycles .
- Method : These compounds are typically synthesized through reactions involving N,N-dimethyl enaminones .
- Results : The resulting heterocyclic compounds have been found to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives, which can be synthesized from compounds related to N,N-Dimethyl-L-Valine, are prevalent moieties present in selected alkaloids .
- Method : Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .
- Results : The resulting indole derivatives show various biologically vital properties .
-
Preparation of Hydrogels for Dye Removal
- Field : Materials Science
- Application : N,N-Dimethylacrylamide-based hydrogels, which can be synthesized from compounds related to N,N-Dimethyl-L-Valine, have been used for dye removal .
- Method : The specific method of application would depend on the particular experiment being conducted .
- Results : The outcomes of these studies can vary widely, as they depend on the specific dyes and reactions being studied .
-
Synthesis of Various Heterocycles
- Field : Organic Chemistry
- Application : N,N-dimethylenamino ketones, which are related to N,N-Dimethyl-L-Valine, have been used as synthons for various heterocycles .
- Method : These compounds are typically synthesized through reactions involving N,N-dimethyl enaminones .
- Results : The resulting heterocyclic compounds have been found to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives, which can be synthesized from compounds related to N,N-Dimethyl-L-Valine, are prevalent moieties present in selected alkaloids .
- Method : Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .
- Results : The resulting indole derivatives show various biologically vital properties .
-
Preparation of Hydrogels for Dye Removal
- Field : Materials Science
- Application : N,N-Dimethylacrylamide-based hydrogels, which can be synthesized from compounds related to N,N-Dimethyl-L-Valine, have been used for dye removal .
- Method : The specific method of application would depend on the particular experiment being conducted .
- Results : The outcomes of these studies can vary widely, as they depend on the specific dyes and reactions being studied .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-L-Valine | |
CAS RN |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



